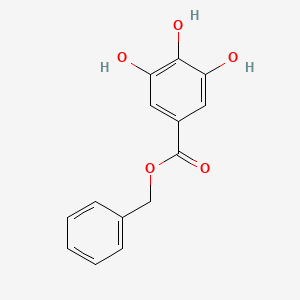
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of '(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate' can be achieved through a multi-step process involving protection, deprotection, and coupling reactions.", "Starting Materials": [ "Indole", "D-Mannitol", "Benzyl chloride", "Benzaldehyde", "Phenylmagnesium bromide", "Acetic anhydride", "Trifluoroacetic acid", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium sulfate" ], "Reaction": [ "Protection of D-Mannitol with benzyl chloride to give benzyl-protected D-Mannitol", "Deprotection of benzyl-protected D-Mannitol with trifluoroacetic acid to give D-Mannitol", "Protection of indole with benzaldehyde to give 2-benzylideneindole", "Coupling of D-Mannitol and 2-benzylideneindole with methanesulfonic acid as a catalyst to give the protected compound", "Deprotection of the protected compound with sodium bicarbonate to give the final product", "Acetylation of the final product with acetic anhydride and triethylamine to give the acetate ester", "Purification of the acetate ester using a combination of solvents such as methanol, diethyl ether, chloroform, and acetone followed by drying with sodium sulfate" ] } | |
Numéro CAS |
358620-68-5 |
Formule moléculaire |
C₃₇H₃₇NO₆ |
Poids moléculaire |
591.69 |
Synonymes |
2-(6-O-Acetyl-2,3,4-Tri-O-Benzyl-α-mannopyransoyl)-Indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)